

2-(Piperazin-1-yl)pyrimidin-5-ol literature review

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)pyrimidin-5-ol

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An In-Depth Technical Guide to **2-(Piperazin-1-yl)pyrimidin-5-ol**: From Synthesis to Biological Significance

Introduction

2-(Piperazin-1-yl)pyrimidin-5-ol is a heterocyclic organic compound that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of both piperazine and pyrimidine, it belongs to a class of compounds recognized for their broad spectrum of biological activities and their prevalence in the structure of numerous clinically significant drugs.[1][2] The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established pharmacophore that can improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability, while also providing a versatile scaffold for synthetic modification.[2]

This technical guide provides a comprehensive overview of **2-(Piperazin-1-yl)pyrimidin-5-ol**, beginning with its fundamental chemical properties and synthetic pathways. It further explores its biological context, primarily as a human metabolite of other active pharmaceutical ingredients, and discusses the broader pharmacological significance of the 2-(piperazin-1-yl)pyrimidine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's role and potential in modern drug discovery.

Chemical Properties and Characterization

The foundational step in understanding any chemical entity is to characterize its physicochemical properties. **2-(Piperazin-1-yl)pyrimidin-5-ol** is identified by its unique molecular structure, which dictates its behavior in chemical and biological systems.

Core Identifiers and Computed Properties

The essential identification and computed physicochemical properties of **2-(Piperazin-1-yl)pyrimidin-5-ol** are summarized below. These parameters are crucial for predicting the molecule's behavior, including its solubility, permeability, and potential for interaction with biological targets.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₄ O	[3]
Molecular Weight	180.21 g/mol	PubChem
Monoisotopic Mass	180.1011 Da	[3]
IUPAC Name	2-(piperazin-1-yl)pyrimidin-5-ol	PubChem
InChI Key	QLKRAKYZQCJDSA-UHFFFAOYSA-N	[3]
SMILES	<chem>C1CN(CCN1)C2=NC=C(C=N2)O</chem>	[3]
Predicted XlogP	-0.4	[3]

Predicted Collision Cross Section (CCS) Data: Mass spectrometry is a critical analytical tool in modern chemistry. The predicted CCS values provide insight into the molecule's shape and size in the gas phase, aiding in its identification.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	181.10838	141.5
[M+Na] ⁺	203.09032	147.7
[M-H] ⁻	179.09382	139.3

Data sourced from PubChem
and calculated using
CCSbase.[3]

Synthesis and Derivatization Strategies

The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives is a cornerstone of their exploration in medicinal chemistry. While a specific, dedicated synthesis for the 5-hydroxy variant is not extensively documented as a primary target, its structure can be achieved through established synthetic routes for this class of compounds, either by direct synthesis or as a metabolic product.

General Synthetic Workflow

The most common and efficient method for constructing the 2-(piperazin-1-yl)pyrimidine core involves the nucleophilic aromatic substitution (S_NAr) reaction between a substituted chloropyrimidine and piperazine. This approach is widely adopted due to the commercial availability of the starting materials and the robustness of the reaction.

Experimental Protocol: General Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives

This protocol outlines a representative procedure adapted from literature methods for similar compounds.[4][5]

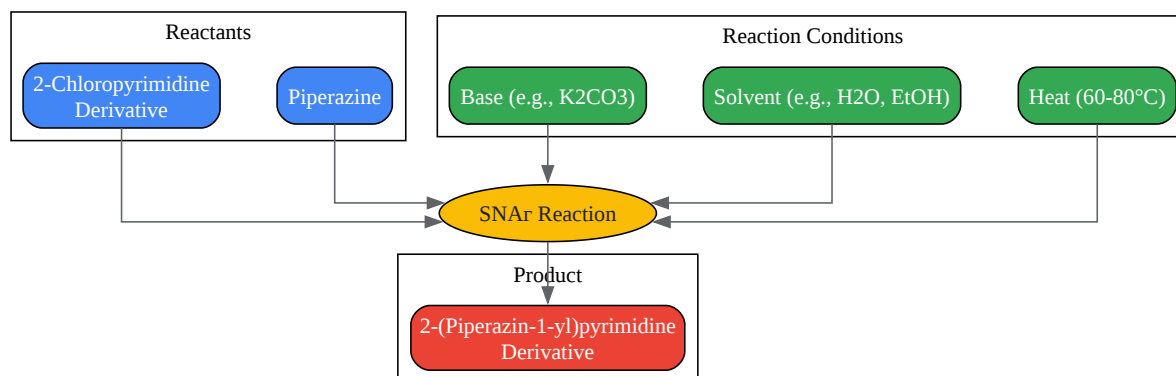
- **Precursor Preparation:** The synthesis begins with a suitably substituted 2-chloropyrimidine. For the target molecule, this would ideally be 2-chloro-pyrimidin-5-ol.
- **Reaction Setup:** To a stirred solution of piperazine (2.5 to 3 equivalents, to minimize disubstitution) and a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents) in a

suitable solvent (e.g., water, ethanol, or DMF), the 2-chloropyrimidine derivative (1 equivalent) is added portion-wise.

- Causality Insight: The use of excess piperazine favors the desired monosubstituted product over the 1,4-bis(pyrimidinyl)piperazine byproduct. The inorganic base (K_2CO_3) acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
- Reaction Conditions: The reaction mixture is heated, typically between 60-80°C, and stirred for several hours (1-12 h) until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.
- Work-up and Isolation: Upon completion, the reaction mixture is cooled. If water is the solvent, the product may precipitate or can be extracted using an organic solvent like chloroform or ethyl acetate. The organic phases are then combined, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified using column chromatography on silica gel to yield the pure 2-(piperazin-1-yl)pyrimidine derivative.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic scheme for producing 2-(piperazin-1-yl)pyrimidine compounds.



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Caption: General SNAr workflow for the synthesis of 2-(piperazin-1-yl)pyrimidine derivatives.

Biological Significance and Pharmacological Context

The 2-(piperazin-1-yl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anxiolytics, antipsychotics, and kinase inhibitors.[2][6] While **2-(Piperazin-1-yl)pyrimidin-5-ol** itself is not a marketed drug, its significance lies in its role as a key metabolite of other biologically active compounds.

Metabolic Profile

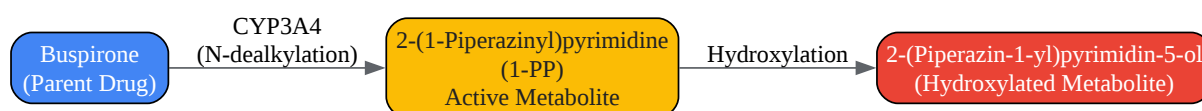
2-(Piperazin-1-yl)pyrimidin-5-ol is a known human metabolite of 2-(1-piperaziny)pyrimidine (1-PP).[7] 1-PP, in turn, is a major active metabolite of several azapirone drugs, most notably the anxiolytic agent buspirone.[8][9]

- **Metabolic Transformation:** The formation of 1-PP from buspirone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8] Subsequently, 1-PP undergoes further hydroxylation to form **2-(Piperazin-1-yl)pyrimidin-5-ol**.[7]

- **Pharmacological Implications:** The metabolites of a drug can have their own distinct pharmacological profiles, contributing to the parent drug's overall efficacy and side-effect profile. 1-PP is known to be an antagonist of α_2 -adrenergic receptors, a property distinct from the 5-HT_{1a} partial agonism of buspirone.[8] This α_2 -adrenergic blockade by the metabolite is believed to contribute to the therapeutic effects of the parent drug.[8] The specific activity of the hydroxylated metabolite, **2-(Piperazin-1-yl)pyrimidin-5-ol**, is less characterized but represents an important endpoint in the drug's metabolic cascade.

Visualization of Metabolic Pathway

This diagram illustrates the metabolic conversion of buspirone to **2-(Piperazin-1-yl)pyrimidin-5-ol**.



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Caption: Metabolic pathway from Buspirone to **2-(Piperazin-1-yl)pyrimidin-5-ol**.

Applications in Research and Drug Development

The core structure of 2-(piperazin-1-yl)pyrimidine serves as a valuable starting point for the design of novel therapeutic agents. The piperazine ring, in particular, offers a synthetically tractable handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

As a Scaffold for Novel Inhibitors

Researchers have successfully utilized the 2-(piperazin-1-yl)pyrimidine scaffold to develop inhibitors for a range of biological targets:

- **Acetylcholinesterase (AChE) Inhibitors:** Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide have been designed and synthesized as potential treatments for Alzheimer's disease, showing moderate to potent AChE inhibitory activity.

- **GPR119 Agonists:** A series of 5-methyl-4-(piperazin-1-yl)pyrimidine derivatives were prepared and evaluated as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes and obesity.[10]
- **Kinase Inhibitors:** The pyrrolo[2,3-d]pyrimidine core, often functionalized with a piperazine group, is a key feature in several kinase inhibitors developed for oncology.[11][12]

Use in Metabolic and Pharmacokinetic Studies

The availability of isotopically labeled versions of this compound, such as **2-(Piperazin-1-yl)pyrimidin-5-ol-d₈**, is crucial for advanced research applications.[13]

- **Metabolic Tracing:** Deuterium-labeled compounds act as tracers, allowing researchers to follow the metabolic fate of the molecule in complex biological systems without the need for radioactive isotopes.[13]
- **Quantitative Analysis:** Labeled compounds are used as internal standards in mass spectrometry-based assays (LC-MS).[13] This significantly improves the accuracy and reproducibility of quantifying the compound in biological matrices like plasma or urine, which is essential for pharmacokinetic (ADME) studies.

Conclusion

2-(Piperazin-1-yl)pyrimidin-5-ol stands as a molecule of significant interest, not as a therapeutic agent in its own right, but as a critical piece in the broader puzzle of drug metabolism and medicinal chemistry. Its identity as a human metabolite of widely used anxiolytics underscores the importance of understanding the full metabolic cascade of a drug. Furthermore, its core structure, the 2-(piperazin-1-yl)pyrimidine scaffold, continues to prove its value as a "privileged" framework, enabling the development of new and potent inhibitors for a variety of disease targets. Future research will likely continue to leverage this versatile scaffold in the quest for novel therapeutics and to further elucidate the pharmacological contributions of drug metabolites.

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